molecular formula C8H4O2Te B14477439 2-Benzotellurophene-1,3-dione CAS No. 69246-89-5

2-Benzotellurophene-1,3-dione

Cat. No.: B14477439
CAS No.: 69246-89-5
M. Wt: 259.7 g/mol
InChI Key: AASKHPLUSUPNPE-UHFFFAOYSA-N
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Description

2-Benzotellurophene-1,3-dione is a chemical compound that belongs to the class of organotellurium compounds It is characterized by the presence of a tellurium atom within a benzene ring structure, making it a unique and interesting compound for various scientific studies

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzotellurophene-1,3-dione typically involves the cyclization of tellurium-containing precursors. One common method includes the reaction of tellurium tetrachloride with diphenylacetylene, followed by cyclization to form the benzotellurophene ring . The reaction conditions often require refluxing in solvents like trichlorobenzene and the use of sodium sulfide for further conversion steps.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as employing continuous flow reactors for better control over the reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 2-Benzotellurophene-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form telluroxides or tellurones.

    Reduction: Reduction reactions can convert it to tellurides.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, where the tellurium atom plays a crucial role.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents or organolithium compounds are often employed.

Major Products: The major products formed from these reactions include various tellurium-containing derivatives, such as telluroxides, tellurides, and substituted benzotellurophenes.

Scientific Research Applications

2-Benzotellurophene-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Benzotellurophene-1,3-dione exerts its effects involves its interaction with molecular targets through the tellurium atom. The compound can form strong bonds with sulfur-containing amino acids in proteins, leading to enzyme inhibition. Additionally, its redox properties allow it to participate in electron transfer reactions, affecting cellular redox balance .

Comparison with Similar Compounds

    Benzothiophene: Contains sulfur instead of tellurium.

    Benzoselenophene: Contains selenium instead of tellurium.

    Benzofuran: Contains oxygen instead of tellurium.

Uniqueness: 2-Benzotellurophene-1,3-dione is unique due to the presence of the tellurium atom, which imparts distinct chemical and physical properties compared to its sulfur, selenium, and oxygen analogs. The tellurium atom provides unique redox characteristics and the ability to form strong bonds with biological molecules, making it a valuable compound for various applications .

Properties

CAS No.

69246-89-5

Molecular Formula

C8H4O2Te

Molecular Weight

259.7 g/mol

IUPAC Name

2-benzotellurophene-1,3-dione

InChI

InChI=1S/C8H4O2Te/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H

InChI Key

AASKHPLUSUPNPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)[Te]C2=O

Origin of Product

United States

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